(Cyclopropylmethyl)(hexan-2-yl)amine
Overview
Description
Synthesis Analysis
The synthesis of amines, such as (Cyclopropylmethyl)(hexan-2-yl)amine, can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves SN2 reactions of alkyl halides with ammonia or other amines . Alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide (Gabriel synthesis) is another method used for the synthesis of amines .
Molecular Structure Analysis
The molecular structure of (Cyclopropylmethyl)(hexan-2-yl)amine can be deduced from its molecular formula, C10H21N. It consists of a cyclopropylmethyl group and a hexan-2-yl group attached to an amine (NH2) group.
Chemical Reactions Analysis
Amines, including (Cyclopropylmethyl)(hexan-2-yl)amine, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions . Amines can also react with acid chlorides or acid anhydrides to form amides .
Physical And Chemical Properties Analysis
The physical and chemical properties of amines can vary. For instance, hexan-2-amine, a component of (Cyclopropylmethyl)(hexan-2-yl)amine, has a boiling point of 120.1±8.0 °C at 760 mmHg and a vapor pressure of 15.5±0.2 mmHg at 25°C .
Scientific Research Applications
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Schiff bases : A series of Schiff bases were synthesized by condensing heterocyclic/aromatic aldehydes with heterocyclic/aromatic amines . These compounds were confirmed by means of IR spectroscopy, Mass spectrometry, 1 H NMR and elemental analyses . They were assayed for antibacterial activity against selected strains of Gram positive, Gram negative bacteria and some fungi by zone inhibition method . Minimum inhibitory concentration (MIC) was also determined for each compound .
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Propargylamines : Propargylamines are a class of compounds with many pharmaceutical and biological properties . A green approach to synthesize such compounds is very relevant .
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Cyclopropylamine : This compound has been used in the synthesis of N - [4- (4-fluoro)phenyl-2-aminothiazol-5-yl]pyrimidin-2-yl-alkylamine derivatives . It has also been used in the synthesis of Pt (CPA) 2 ( bis methylthiomethylenepropanedioate) and Pt (CPA) 2 ( bis ethylthiomethylenepropanedioate) complexes . Cyclopropylamine inactivates cytochrome P450 enzymes by a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring leading to covalent modification of the enzyme . It is a mechanism-based inhibitor of quinoprotein methylamine dehydrogenase from Paracoccus denitrificans .
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Cyclopropane Synthesis : Cyclopropane synthesis involves the formation of C-C bonds in carbocyclic compounds . A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents enables an introduction of strained rings on a large panel of primary and secondary alkyl iodides . The Pd-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide in the presence of substoichiometric amounts of zinc bromide produces cyclopropyl arenes in very good yields .
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Bicyclo[2.1.1]hexane Compact Modules : In medicinal chemistry, sp 3-rich and strained bicyclic scaffolds are preferred as bio-isosteres . Their intrinsic properties play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates .
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Cyclopropylamine : This compound has been used in the synthesis of N - [4- (4-fluoro)phenyl-2-aminothiazol-5-yl]pyrimidin-2-yl-alkylamine derivatives . It has also been used in the synthesis of Pt (CPA) 2 ( bis methylthiomethylenepropanedioate) and Pt (CPA) 2 ( bis ethylthiomethylenepropanedioate) complexes . Cyclopropylamine inactivates cytochrome P450 enzymes by a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring leading to covalent modification of the enzyme . It is a mechanism-based inhibitor of quinoprotein methylamine dehydrogenase from Paracoccus denitrificans .
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Synthesis of Bicyclo[3.1.0]hexanes : The convergent synthesis of bicyclo [3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines has been reported . Using an organic or an iridium photoredox catalyst and blue LED irradiation, good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .
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Bicyclo[2.1.1]hexane Compact Modules : In medicinal chemistry, sp 3-rich and strained bicyclic scaffolds are preferred as bio-isosteres . Their intrinsic properties play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates , while offering new vector’s angle opportunities .
Safety And Hazards
The safety data sheet for amines suggests that they are hazardous. They are flammable liquids and may be harmful if swallowed or in contact with skin . They can cause skin irritation, serious eye irritation, respiratory irritation, and drowsiness or dizziness . They are also suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
N-(cyclopropylmethyl)hexan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-3-4-5-9(2)11-8-10-6-7-10/h9-11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUMALUVIGDUSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)NCC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopropylmethyl)(hexan-2-yl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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